Chemoenzymatic Route Achieves >99% ee vs. Chemical Asymmetric Hydrogenation (82-93% ee)
A chemoenzymatic synthesis route produces (S)-GVL with an enantiomeric excess (ee) exceeding 99%, significantly higher than the 82-93% ee typically achieved by direct asymmetric hydrogenation of levulinic acid using ruthenium catalysts. [1] [2] This high stereochemical purity is crucial for applications demanding a single enantiomer. [3]
| Evidence Dimension | Enantiomeric Excess (ee) of (S)-GVL Product |
|---|---|
| Target Compound Data | >99% ee |
| Comparator Or Baseline | Asymmetric hydrogenation of levulinic acid with Ru-SEGPHOS catalyst: 82% ee; with Ru-TsDPEN catalyst: 93% ee |
| Quantified Difference | >99% ee is 6-17 percentage points higher than the 82-93% ee range. |
| Conditions | Chemoenzymatic: (S)-specific carbonyl reductase (CPCR2) for reduction, followed by lipase B-catalyzed lactonization. [1] Chemical: Ru-SEGPHOS catalyst in methanol [2]; Ru-TsDPEN catalyst in methanol with formic acid/N-methylpiperidine hydrogen donor [3]. |
Why This Matters
The higher ee value ensures maximum chiral purity, which is critical for minimizing off-target effects in biological studies and maximizing selectivity in asymmetric synthesis.
- [1] Kirsten Götz, Andreas Liese, Marion Bettina Ansorge-Schumacher, Lutz Hilterhaus. A chemoenzymatic route to synthetize (S)-gamma-valerolactone from levulinic acid. Applied Microbiology and Biotechnology, 2013, 97, 3865–3873. DOI: 10.1007/s00253-012-4205-y. View Source
- [2] József M. Tukacs, Bálint Fridrich, Gábor Dibó, Edit Székely and László T. Mika. Direct asymmetric reduction of levulinic acid to gamma-valerolactone: synthesis of a chiral platform molecule. Green Chem., 2015, 17, 5189-5195. DOI: 10.1039/C5GC01099C. View Source
- [3] Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid to Optically Pure γ-Valerolactone Using a Ruthenium Catalyst. ACS Omega 2019, 4, 21, 19491–19498. DOI: 10.1021/acsomega.9b03424. View Source
